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Homovanillic Acid sulfate (sodium salt)

Cat. No.: B1164595
M. Wt: 306.2
InChI Key: FDMIPKNBTWHXSQ-UHFFFAOYSA-L
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Description

Overview of Catecholamine Metabolism and Metabolite Conjugation in Biological Systems

The journey to understanding Homovanillic acid sulfate (B86663) begins with the broader context of catecholamine metabolism. Catecholamines, a group of neurotransmitters and hormones including dopamine (B1211576), norepinephrine (B1679862), and epinephrine, are crucial for a myriad of bodily functions, from mood regulation to the stress response. nih.gov The synthesis and breakdown of these molecules are tightly regulated processes. nih.gov

Dopamine, a central catecholamine, is primarily synthesized in dopaminergic neurons in the brain and in smaller quantities in other tissues. nih.gov Its breakdown, or catabolism, is a critical process for terminating its signaling action. slideshare.net This process involves the sequential action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). wikipedia.orgstudysmarter.co.uk The action of these enzymes on dopamine leads to the formation of Homovanillic Acid (HVA) as a major end-product. wikipedia.orgwikipedia.org HVA levels in bodily fluids, such as cerebrospinal fluid and plasma, are often measured in research to indirectly assess dopamine activity in the brain. rupahealth.comebi.ac.uknih.gov

The metabolic pathway from dopamine to HVA can proceed in two ways:

Dopamine is first acted upon by MAO to form 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC is then methylated by COMT to produce HVA.

Alternatively, dopamine can first be methylated by COMT to form 3-methoxytyramine (3-MT). 3-MT is then deaminated by MAO to yield HVA. nih.gov

The relative contribution of each pathway can vary depending on the tissue and location of dopamine metabolism. nih.gov

Following their formation, metabolites like HVA undergo further transformation through Phase II metabolic reactions. These reactions, which include sulfation, glucuronidation, and methylation, generally increase the water solubility of compounds, facilitating their excretion from the body. nih.gov Sulfation is a crucial Phase II conjugation reaction mediated by a family of enzymes known as sulfotransferases (SULTs). nih.govnih.gov In this process, a sulfonate group is transferred from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the acceptor molecule. frontiersin.org

For phenolic compounds, including catecholamine metabolites, sulfation is a predominant metabolic pathway. nih.govacs.org Specifically, the hydroxyl group on the phenyl ring of HVA can be sulfated to form Homovanillic acid sulfate. This sulfation primarily occurs in gastrointestinal tissues and the liver as a mechanism to inactivate and prepare for the elimination of both endogenous and dietary-derived monoamines. nih.govnih.gov

Significance of Homovanillic Acid Sulfate as a Research Analyte

The conjugated form of HVA, Homovanillic acid sulfate, has garnered attention in the research community as a valuable analyte for studying various biological processes.

Homovanillic acid sulfate is recognized as an endogenous phenolic acid metabolite. Its levels can be influenced by the body's own metabolic processes, particularly the turnover of dopamine. nih.gov Research has shown that phenolic acid metabolites, in general, are important markers of metabolic health and the interplay between diet and metabolism. nih.gov In a preclinical study on gentamicin-induced kidney injury in rats, Homovanillic acid sulfate was identified as a potential early urinary biomarker for detecting acute renal injury. medchemexpress.com

The concentration of Homovanillic acid sulfate is not solely dependent on endogenous dopamine metabolism. It is also influenced by the intake of dietary phenolic compounds. nih.govtandfonline.com Many plant-based foods are rich in polyphenols, which are metabolized by the body and gut microbiota into a variety of smaller phenolic acids. nih.gov Some of these dietary-derived phenolic compounds can enter the same metabolic pathways as endogenous metabolites, leading to the formation of sulfated conjugates like Homovanillic acid sulfate. tandfonline.com

For instance, Homovanillic acid sulfate has been identified as a component of olive oil. medchemexpress.com Furthermore, its presence has been detected after the consumption of whole grains. This interplay highlights the complexity of interpreting the levels of HVA sulfate, as they reflect both internal metabolic states and dietary intake. nih.gov Preclinical studies investigating the effects of dietary interventions on health often analyze the profiles of phenolic metabolites, including HVA sulfate, to understand the metabolic fate and potential bioactivity of dietary compounds. researchgate.netresearchgate.net The study of these metabolites helps to elucidate the mechanisms by which diet may influence health and disease. nih.gov

Historical Perspectives and Evolution of Research on HVA Sulfate

Research into dopamine metabolism and its primary metabolite, HVA, has a long history in neuroscience and psychiatry, with HVA levels being used as an index of central dopamine activity. nih.gov The initial focus was on the unconjugated form of HVA. However, with advancements in analytical techniques, such as mass spectrometry, the importance and prevalence of conjugated metabolites, including sulfated forms, became more apparent. frontiersin.org The ability to accurately identify and quantify sulfated metabolites has allowed for a more comprehensive understanding of the metabolic fate of both endogenous compounds and dietary xenobiotics. nih.govacs.org This has led to a shift in research, with a growing appreciation for the role of Phase II metabolites, like Homovanillic acid sulfate, not just as inactive excretion products, but as potential biomarkers and bioactive molecules in their own right.

Properties

Molecular Formula

C9H8O7S · 2Na

Molecular Weight

306.2

InChI

InChI=1S/C9H10O7S.2Na/c1-15-8-4-6(5-9(10)11)2-3-7(8)16-17(12,13)14;;/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14);;/q;2*+1/p-2

InChI Key

FDMIPKNBTWHXSQ-UHFFFAOYSA-L

SMILES

COC1=C(OS([O-])(=O)=O)C=CC(CC([O-])=O)=C1.[Na+].[Na+]

Synonyms

3-methoxy-4-(sulfooxy)-benzeneacetic acid, disodium salt

Origin of Product

United States

Biochemical Pathways and Enzymology of Homovanillic Acid Sulfate Formation

Precursors and Biosynthesis of Homovanillic Acid

The journey to homovanillic acid sulfate (B86663) begins with its precursor, homovanillic acid (HVA). The biosynthesis of HVA is a multi-step process primarily involving the breakdown of the neurotransmitter dopamine (B1211576). wikipedia.orgnih.gov

Conversion of Dopamine to 3,4-Dihydroxyphenylacetic Acid (DOPAC) via Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH)

The initial step in the primary pathway of dopamine degradation involves its conversion to 3,4-dihydroxyphenylacetic acid (DOPAC). This transformation is catalyzed by two key enzymes: monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). caymanchem.comchemicalbook.com Dopamine first undergoes oxidative deamination by MAO, an enzyme located on the outer mitochondrial membrane, to form the intermediate 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). Subsequently, DOPAL is rapidly oxidized to the more stable DOPAC by ALDH in the presence of the cofactor NAD+. caymanchem.comchemicalbook.com

Methylation of DOPAC to Homovanillic Acid (HVA) by Catechol-O-Methyltransferase (COMT)

Following its formation, DOPAC is then methylated to produce homovanillic acid (HVA). This crucial methylation step is facilitated by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgnih.gov COMT transfers a methyl group from its co-substrate, S-adenosyl-L-methionine (SAM), to the 3-hydroxyl group of DOPAC. This reaction effectively converts DOPAC into HVA. caymanchem.comchemicalbook.com

Alternative Pathways for HVA Formation (e.g., from 3-Methoxytyramine)

While the conversion of dopamine to DOPAC and then to HVA is the principal pathway, an alternative route for HVA formation also exists. In this pathway, dopamine can first be methylated by COMT to form 3-methoxytyramine (3-MT). Subsequently, 3-MT is acted upon by MAO and ALDH to yield HVA. This alternative pathway highlights the versatile roles of COMT and MAO in dopamine metabolism.

Sulfation of Homovanillic Acid

The final step in the formation of homovanillic acid sulfate is the sulfation of HVA. This process is a key phase II detoxification reaction that modifies the compound to facilitate its excretion. oup.comresearchgate.net

Role of Sulfotransferases (SULTs) in Conjugation, particularly SULT1A3

The sulfation of HVA is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govnih.gov Specifically, the cytosolic sulfotransferase SULT1A3 has been identified as a key enzyme in the sulfation of catecholamines and their metabolites. nih.govnih.govuniprot.org This enzyme facilitates the transfer of a sulfonate group to the hydroxyl group of HVA. nih.govyoutube.com The Human Metabolome Database explicitly documents the metabolic transformation of homovanillic acid into homovanillic acid sulfate, confirming this direct enzymatic step. Studies have shown that SULT1A3 is highly selective for dopamine and other phenolic monoamines. semanticscholar.orgresearchgate.net The active site of SULT1A3 contains specific amino acid residues, such as glutamic acid at position 146, which play a crucial role in its substrate specificity for compounds like dopamine. semanticscholar.orgresearchgate.netnih.gov Given that HVA is a phenolic acid metabolite of dopamine, it is a logical substrate for SULT1A3. Research on various phenolic compounds further supports the role of SULT isoforms in their sulfation. nih.gov

Degradation and Excretion Pathways of Homovanillic Acid Sulfate

The sulfation of homovanillic acid represents a detoxification or phase II metabolic step. The addition of the highly polar sulfate moiety significantly increases the water solubility of the parent compound. mhmedical.com This enhanced polarity facilitates the elimination of the molecule from the body, primarily through renal excretion into the urine. hmdb.camhmedical.comebi.ac.uk Homovanillic acid sulfate is found in biofluids such as blood and is a known component of urine. hmdb.ca

The primary pathway for the removal of homovanillic acid sulfate from circulation is direct excretion. While enzymes known as sulfatases exist and are capable of hydrolyzing sulfate esters, it is not well-established whether they play a significant role in the degradation of homovanillic acid sulfate prior to its excretion. nih.govnih.gov The main physiological purpose of its formation is to prepare it for efficient removal from the body.

Renal Clearance Mechanisms of Sulfated Metabolites

The kidneys are the principal organs responsible for the elimination of water-soluble metabolites, including sulfated conjugates like homovanillic acid sulfate. mhmedical.comnih.gov The process of renal clearance involves two main mechanisms: glomerular filtration and active tubular secretion.

Glomerular Filtration : Free (unbound to plasma proteins) homovanillic acid sulfate in the blood is filtered through the glomerulus into the tubular fluid of the nephron. mhmedical.com

Active Tubular Secretion : The proximal tubule of the kidney contains a variety of specialized transporters that actively secrete organic anions from the blood into the urine. mhmedical.comnih.gov Homovanillic acid itself is known to be an organic acid that is actively secreted by the kidney. nih.gov Its sulfated metabolite, being an organic anion, is also expected to be a substrate for these transporters.

The solute carrier (SLC) superfamily of transporters, particularly the Organic Anion Transporters (OATs), plays a crucial role in the secretion of a wide range of drugs and metabolites. nih.gov Research on other sulfated metabolites provides a strong model for the likely clearance mechanism of homovanillic acid sulfate. For instance, the sulfated conjugate of forsythin was identified as a specific substrate of OAT3, which facilitated its excretion. nih.gov Similarly, uremic toxins like indoxyl sulfate are cleared via OAT1. nih.gov These findings suggest that OATs are key to the efficient renal clearance of many sulfated compounds. The accumulation of sulfated metabolites in patients with renal failure further underscores the critical role of renal transporters in their excretion. hres.ca

Table 2: Key Renal Transporters Involved in Metabolite Clearance

Transporter Family Specific Transporter Location Function Example Substrates
Solute Carrier (SLC) OAT1 (SLC22A6) Basolateral membrane of proximal tubule cells Uptake of organic anions from blood into tubule cells. nih.gov Uremic toxins (e.g., indoxyl sulfate), various drugs. nih.gov
Solute Carrier (SLC) OAT3 (SLC22A8) Basolateral membrane of proximal tubule cells Uptake of organic anions from blood into tubule cells. nih.gov Forsythin sulfate, various drugs and metabolites. nih.gov
ATP-Binding Cassette (ABC) MRPs (e.g., MRP2, MRP4) Apical membrane of proximal tubule cells Efflux of conjugated metabolites from tubule cells into urine. mdpi.commdpi.com Glucuronide and sulfate conjugates, phenylacetic acid. mdpi.com
ATP-Binding Cassette (ABC) BCRP Apical membrane of proximal tubule cells Efflux of various substrates, including some sulfate conjugates, into urine. mdpi.com Urate, various drugs. mdpi.com

Biological Roles and Physiological Significance in Research Models

Homovanillic Acid Sulfate (B86663) as a Marker of Dopamine (B1211576) Metabolism in Research Models

The concentration of Homovanillic acid (HVA) and its sulfate conjugate in biological fluids provides a window into the rate of dopamine turnover. nih.gov This is particularly valuable in preclinical research for understanding both central and peripheral dopamine dynamics.

Levels of HVA in the brain and cerebrospinal fluid (CSF) are widely measured in neuroscience research as an index of the metabolic activity within central dopaminergic pathways. wikipedia.orgnih.gov The ratio of HVA to dopamine is often used as an indicator of dopamine turnover. nih.gov Studies in animal models, including rats and primates, have established that HVA concentrations in specific brain regions and in the CSF correlate with the functional status of dopamine systems. nih.govnih.gov

Research comparing different brain regions has revealed significant variations in dopamine metabolism. For instance, a study on human brain tissue demonstrated that while dopamine levels were similar across the nucleus accumbens, caudate, and putamen, the HVA concentration and the HVA/dopamine turnover ratio were markedly different, suggesting distinct rates of dopamine activity in the mesolimbic versus the nigrostriatal pathways. nih.gov Similarly, research in rats has quantified the turnover rates of HVA in the corpus striatum and mesolimbic structures, providing insights into the partial O-methylation of its precursor, 3,4-dihydroxyphenylacetic acid (DOPAC), to form HVA. nih.gov

Dopamine and HVA Levels in Human Brain Regions. nih.gov
Brain RegionDopamine (ng/mg)Homovanillic Acid (HVA) (ng/mg)HVA/Dopamine Ratio (Turnover Index)
Nucleus Accumbens2.497.443.64
Caudate Nucleus2.393.611.80
Putamen3.006.542.53

A significant challenge in using plasma HVA as a marker for central dopamine activity is the substantial contribution from peripheral sources. nih.gov However, animal studies have developed methodologies to overcome this limitation. One effective strategy involves the use of debrisoquin sulfate, a monoamine oxidase inhibitor that does not cross the blood-brain barrier. nih.govnih.gov

In rat models, pretreatment with debrisoquin effectively reduces the peripheral contribution to plasma HVA by 42% to 68%. nih.gov This pharmacological manipulation creates a scenario where the majority (62% to 87%) of the HVA measured in the plasma originates from the brain, thus enhancing the reliability of plasma HVA as an indicator of central dopamine metabolism. nih.gov This approach has been validated in monkeys, where it was used to assess brain dopamine metabolism after treatment with MPTP, a neurotoxin that destroys dopaminergic neurons. nih.gov By relating plasma HVA levels to those of MHPG (a major norepinephrine (B1679862) metabolite), researchers can further refine the estimate of HVA originating specifically from brain dopaminergic neurons. nih.gov

Investigation of Homovanillic Acid Sulfate in Neurochemical Research

The measurement of HVA and its sulfated form is a cornerstone of preclinical neurochemical research, enabling the investigation of neurotransmitter dynamics and the effects of various pharmacological agents.

Studies in primates have explored the correlations between HVA concentrations in different brain areas, CSF, and plasma. nih.gov Significant correlations were found for HVA levels between cortical areas (dorsal frontal cortex and orbital frontal cortex) and between basal ganglia areas (putamen and caudate nucleus). nih.gov However, there was no significant correlation between the cortical and basal ganglia regions, suggesting that HVA levels in different brain circuits can be regulated independently. nih.gov Notably, a significant relationship was identified between CSF HVA and HVA in the dorsal frontal cortex, indicating that cortical dopamine metabolism contributes substantially to CSF HVA levels. nih.gov These findings question the assumption that CSF HVA solely reflects activity in the basal ganglia. nih.gov

HVA Turnover Rates in Rat Brain Regions. nih.gov
Brain RegionMetaboliteTurnover Rate (nmol/g/h)
Corpus StriatumDOPAC23.3
Mesolimbic StructuresDOPAC22.6
Corpus StriatumHVA11.2
Mesolimbic StructuresHVA6.7

Animal models are instrumental in understanding how drugs affect dopamine systems, with HVA levels serving as a key outcome measure. The administration of haloperidol (B65202), a dopamine receptor antagonist, has been shown to increase HVA concentrations in both the brain and plasma of rats. nih.govnih.gov

The utility of debrisoquin pretreatment is highlighted in these studies. In rats pretreated with debrisoquin, a smaller dose of haloperidol was required to produce a significant increase in plasma HVA compared to vehicle-pretreated rats. nih.gov Specifically, a 71% increase in brain HVA led to a significant 60% increase in plasma HVA in the debrisoquin group, whereas the control group required a much larger 136% increase in brain HVA to achieve a comparable 50% rise in plasma HVA. nih.gov Other pharmacological agents, such as the monoamine oxidase inhibitor pargyline (B1678468) and the catechol-O-methyl transferase inhibitor tropolone, have also been used in rat studies to investigate the decline and turnover of HVA and its precursor DOPAC in brain tissue. nih.gov

Effect of Pharmacological Interventions on HVA Levels in Rats. nih.gov
PretreatmentIntervention% Increase in Brain HVA% Increase in Plasma HVA
DebrisoquinHaloperidol71%60% (significant)
VehicleHaloperidol136%50% (significant)

Role in Oxidative Stress and Antioxidant Research in Cellular and Animal Models

Homovanillic acid is utilized as a reagent to detect the activity of oxidative enzymes, linking it to processes of oxidative stress. wikipedia.orghmdb.ca The balance of pro-oxidants and antioxidants is critical for neuronal health, and disturbances in this balance are implicated in neurodegenerative conditions where dopamine metabolism is also a key factor. researchgate.net

In cellular models, such as the HaCaT keratinocyte cell line, esters of homovanillic acid have been studied for their role in modulating inflammatory pathways, which are often intertwined with oxidative stress. nih.gov Research has also focused on the antioxidative properties of structurally related compounds like vanillic acid esters, evaluating their ability to scavenge free radicals and protect against oxidative damage in various assays. researchgate.net While direct research on the antioxidant properties of HVA sulfate is less common, studies on related phenolic compounds provide a basis for understanding its potential role. Furthermore, new biomarkers for cellular oxidative stress, such as dihydroxy-polyunsaturated fatty acids, are often evaluated and correlated with established markers in cell models like HepG2, providing a broader context for the role of metabolites in oxidative stress research. nih.gov

Homovanillic Acid Sulfate in the Context of Diet and Metabolism Research

Metabolite of Olive Oil Polyphenols (e.g., Hydroxytyrosol) in Animal Models

Homovanillic acid sulfate is recognized as a metabolite of polyphenols found in olive oil, particularly hydroxytyrosol (B1673988). mdpi.comnih.gov Following the consumption of olive oil, these polyphenols undergo significant metabolism. In animal models, studies have demonstrated that hydroxytyrosol is metabolized into various compounds, including HVA and its sulfated form. nih.gov Research has identified HVA sulfate in the urine of rats, confirming its status as a product of olive oil polyphenol metabolism. mdpi.com This metabolic link is crucial for understanding the biological effects attributed to olive oil consumption, as the health benefits may be mediated by these metabolites rather than the parent compounds alone. mdpi.com

Bioavailability and Metabolic Biotransformations of Dietary Compounds Leading to HVA Sulfate

The journey of dietary compounds from ingestion to their metabolic end products is complex, influencing their ultimate bioactivity. nih.govresearchgate.netresearchgate.net Polyphenols from sources like olive oil are not directly absorbed in their original form. mdpi.comresearchgate.net Instead, they are subject to extensive biotransformation by enzymes in the intestine and liver. nih.gov This process, which includes methylation, glucuronidation, and sulfation, results in the formation of various metabolites, including homovanillic acid sulfate. mdpi.com

The bioavailability of the parent polyphenols is generally low, with their metabolites, such as HVA sulfate, being the predominant forms found in circulation and excreted in urine. mdpi.com For instance, after the ingestion of extra virgin olive oil, HVA sulfate is one of the phenolic metabolites detected in human plasma. mdpi.com This highlights the importance of studying these metabolites to understand the physiological impact of dietary polyphenols. The specific metabolic pathways can be influenced by the food matrix and individual metabolic differences. nih.gov

Influence on Lipid Metabolism in In Vitro Cellular Models

Research using in vitro cellular models has begun to explore the effects of olive oil polyphenol metabolites on lipid metabolism. While direct studies focusing solely on homovanillic acid sulfate are emerging, related compounds have shown potential effects. For example, vanillic acid has demonstrated the ability to improve lipid profiles in in vivo studies. nih.gov In vitro studies are crucial for elucidating the molecular mechanisms by which these metabolites might influence processes like cholesterol synthesis and fatty acid metabolism in liver cells. nih.gov For instance, olive oil polyphenols have been shown to protect liver cells against fat accumulation by reducing the expression of genes involved in fat cell differentiation. nih.gov Further research is needed to specifically delineate the role of HVA sulfate in these processes.

Exploration of Homovanillic Acid Sulfate as a Potential Biomarker in Preclinical Disease Models

Studies in Animal Models of Kidney Injury

Homovanillic acid sulfate has emerged as a promising biomarker for the early detection of acute kidney injury (AKI) in animal models. medchemexpress.comcaymanchem.com Studies in rats have shown that urinary levels of HVA sulfate increase in response to drug-induced kidney injury. caymanchem.com This elevation can be detected before traditional markers like serum creatinine, offering a potential window for earlier intervention. ijvm.org.il The use of large animal models is also considered important for translational research in AKI to bridge the gap between rodent studies and human clinical applications. nih.gov While promising, the utility of HVA sulfate as a standalone biomarker for chronic kidney injury requires further investigation, and it may be most valuable as part of a broader panel of biomarkers. nih.govmdpi.com

Investigations in Neurological and Psychiatric Disorder Models (e.g., Parkinson's Disease Models, Autism Spectrum Disorder Models)

Given that homovanillic acid is a major metabolite of the neurotransmitter dopamine, its sulfated form is of interest in preclinical models of neurological and psychiatric disorders where dopamine dysregulation is implicated. hmdb.caresearchgate.net

Parkinson's Disease (PD) Models: In PD, the progressive loss of dopamine-producing neurons is a key pathological feature. dovepress.com Animal models of PD, created using neurotoxins, are widely used to study the disease's mechanisms and test potential therapies. dovepress.com While direct studies on HVA sulfate in these models are still developing, research on its parent compound, HVA, is extensive. Cerebrospinal fluid (CSF) levels of HVA are often measured as an indicator of dopamine turnover in the brain. researchgate.netnih.govsgul.ac.uk Studies have shown that CSF HVA concentrations can correlate with the severity of motor impairment in PD patients. nih.govsgul.ac.uk The ratio of xanthine (B1682287) to HVA in CSF has also been proposed as a potential biomarker for PD. nih.gov

Autism Spectrum Disorder (ASD) Models: Research into the role of dopamine and its metabolites in ASD is ongoing. researchgate.netbiomolther.org Some studies in children with ASD have reported altered urinary levels of HVA. researchgate.netnih.govnih.gov Animal models are crucial for investigating the underlying neurobiological mechanisms of ASD. biomolther.orgfrontiersin.org For example, mouse models with specific gene mutations associated with autism exhibit behavioral deficits and alterations in neurotransmitter systems. biomolther.org While the direct investigation of HVA sulfate in these models is an area for future research, studies on HVA levels in relation to supplementation and behavioral changes in children with ASD suggest a potential link that could be further explored in preclinical models. nih.govnih.gov

Transport Mechanisms Across Biological Barriers in Research

Blood-Brain Barrier Transport of Homovanillic Acid Sulfate (B86663)

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The transport of molecules across this barrier is tightly regulated by various transport proteins.

Research has identified the Organic Anion Transporter 3 (OAT3), a member of the solute carrier family 22 (SLC22A8), as a key player in the efflux of Homovanillic Acid from the brain. nih.gov Studies utilizing rat brain capillary endothelial cell models and in vivo animal studies have demonstrated that OAT3 is localized at the abluminal (brain side) membrane of the BBB and is responsible for the transport of HVA from the brain into the blood. nih.gov This process is crucial for maintaining the homeostasis of dopamine (B1211576) metabolites within the CNS.

The efflux of HVA from the rat brain has been quantified, with an apparent in vivo efflux rate constant (keff) of 1.69 x 10-2 min-1. nih.gov This transport is an active process, as evidenced by its inhibition by various organic anions, including known OAT3 substrates like para-aminohippuric acid (PAH), benzylpenicillin, and indoxyl sulfate. nih.govnih.gov Furthermore, studies using Xenopus oocytes expressing rOAT3 showed that they take up [3H]HVA with a Michaelis-Menten constant (Km) of 274 µM, confirming HVA as a substrate for this transporter. nih.gov The uptake was also inhibited by other neurotransmitter metabolites, highlighting the broad specificity of OAT3. nih.gov

The following table summarizes the kinetic parameters of HVA transport by OAT3.

ParameterValueSpeciesStudy TypeSource
Apparent in vivo efflux rate constant (keff) 1.69 x 10-2 min-1RatIn vivo (Brain Efflux Index method) nih.gov
Michaelis-Menten constant (Km) 274 µMRat (rOAT3)In vitro (Xenopus oocyte expression) nih.gov

This interactive table provides key kinetic data on the transport of Homovanillic Acid by the Organic Anion Transporter 3.

The identification of OAT3 as the primary efflux transporter for HVA at the BBB has significant implications for CNS research and drug development. nih.govnih.gov The clearance of HVA from the brain via OAT3 is a rate-limiting step in its removal, and therefore, the levels of HVA in the cerebrospinal fluid (CSF) may not fully represent the total dopamine turnover in the brain. nih.gov

For drug development, understanding the role of OAT3 is crucial for designing therapeutic agents that can either bypass this efflux system to increase their concentration in the brain or, conversely, be designed as OAT3 substrates to be actively removed from the CNS to minimize potential side effects. nih.gov Inhibition of OAT3 by certain drugs could lead to the accumulation of HVA and other endogenous metabolites in the brain, potentially causing neurotoxicity. nih.gov This is particularly relevant for patients with conditions like renal impairment, where uremic toxins that are also OAT3 substrates can accumulate and compete for transport, leading to altered CNS concentrations of neurotransmitter metabolites. nih.gov

Spinal Cord Transport and Clearance Dynamics in Animal Models

The transport and clearance of HVA also occur within the spinal cord, influencing its concentration in the cerebrospinal fluid.

Studies in rhesus monkeys using spinal subarachnoid perfusions have shown that HVA enters the capillaries within the spinal tissue. nih.gov The mean capillary exchange half-time for HVA was determined to be 19.2 ± 2.8 minutes. nih.gov The spinal cord was found to clear HVA from the cerebrospinal fluid at a rate of 21 ± 4 µL per minute. nih.gov Interestingly, the administration of probenecid (B1678239), a potent inhibitor of organic anion transporters like OATs, did not significantly affect the capillary exchange half-time or the clearance rate of HVA in the spinal cord. nih.gov This suggests that the transport mechanism for HVA in the spinal cord capillaries may be largely insensitive to probenecid inhibition, or that other transport pathways are involved. nih.gov

The following table presents the transport and clearance data for HVA in the spinal cord of rhesus monkeys.

ParameterValueSpeciesNotesSource
Mean Capillary Exchange Half-Time 19.2 ± 2.8 minutesRhesus MonkeyNot significantly affected by probenecid nih.gov
Clearance from Cerebrospinal Fluid 21 ± 4 µL/minRhesus MonkeyNot significantly affected by probenecid nih.gov

This interactive table summarizes key findings on the transport and clearance of Homovanillic Acid in the spinal cord.

Advanced Analytical Methodologies for Research Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential first step in the analysis of homovanillic acid sulfate (B86663) from complex biological samples like plasma, urine, or tissue extracts. It serves to separate the target analyte from a multitude of other endogenous and exogenous compounds that could interfere with its detection and measurement.

High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) represents a well-established and cost-effective method for the analysis of electroactive compounds, including catecholamine metabolites like homovanillic acid. researchgate.net The principle of HPLC-ECD relies on the separation of compounds on a chromatographic column followed by detection based on the oxidation or reduction of the analyte at the surface of an electrode held at a specific potential.

While widely used for its parent compound, homovanillic acid, the application of HPLC-ECD for homovanillic acid sulfate is less direct. The sulfate group can alter the electrochemical properties of the molecule. Although still utilized in some clinical laboratories, HPLC-ECD is often considered more laborious and can lack the specificity of mass spectrometry-based methods, making it susceptible to interferences from other co-eluting electroactive species in the sample. researchgate.net

Table 1: Comparison of HPLC-ECD and LC-MS/MS for Catecholamine Metabolite Analysis

FeatureHPLC with Electrochemical Detection (HPLC-ECD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Lower, prone to interference from co-eluting electroactive compounds. researchgate.netHigher, based on specific mass-to-charge ratio transitions. researchgate.net
Labor More laborious and time-consuming. researchgate.netCan be automated for higher throughput.
Cost Relatively cost-effective instrumentation. researchgate.netHigher initial instrument cost.
Application Still used in some clinical labs for established biomarkers. researchgate.netmdpi.comGold standard for research and advanced clinical diagnostics. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high chromatographic resolution and sensitive detection. scispace.com However, its application is generally limited to volatile and thermally stable compounds. Homovanillic acid sulfate, being a polar and non-volatile salt, cannot be analyzed directly by GC-MS. researchgate.net

To overcome this limitation, a chemical derivatization step is required to increase its volatility and thermal stability. scispace.com This typically involves a two-step process:

Oximation: This step targets the carbonyl group.

Silylation: This step, often using reagents like bis-(trimethylsilyl)-trifluoroacetamide (BSTFA), replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. scispace.comresearchgate.net

Once derivatized, the molecule can be separated by the gas chromatograph and detected by the mass spectrometer. While effective, the derivatization process adds complexity and potential for variability in the analytical workflow. scispace.com Predicted GC-MS spectra for both non-derivatized and TMS-derivatized homovanillic acid sulfate are available in spectral databases, aiding in method development. hmdb.cafoodb.ca

The combination of Ultra-High Performance Liquid Chromatography (UHPLC) with a Diode Array Detector (DAD) and tandem mass spectrometry (MS/MS) provides a comprehensive analytical platform. UHPLC systems use columns with smaller particle sizes (typically under 2 µm) to achieve faster separations and greater resolution compared to traditional HPLC. researchgate.netresearchgate.net

UHPLC: Enables rapid and efficient separation of homovanillic acid sulfate from isomers and other closely related metabolites in complex matrices like plasma and urine. researchgate.netresearchgate.net

DAD: The Diode Array Detector provides spectral information across a range of UV-visible wavelengths simultaneously, which can aid in the preliminary identification of classes of compounds but generally lacks the sensitivity and specificity required for low-concentration metabolites.

MS/MS: This is the key detection technique, providing highly sensitive and selective quantification based on the specific mass fragmentation patterns of homovanillic acid sulfate.

This integrated approach has been successfully used to analyze various phenolic metabolites, including homovanillic acid sulfate, in biological fluids following dietary interventions. researchgate.netresearchgate.net The method can be fully validated to establish its performance characteristics. researchgate.net

Table 2: Example Validation Parameters for a UHPLC-MS/MS Method (Note: Data below is illustrative, based on similar metabolites analyzed by validated UPLC-MS/MS methods)

ParameterPerformance MetricReference
Linearity (r²) >0.99 researchgate.netnih.gov
Recovery 97% - 101.3% researchgate.netnih.gov
Repeatability (RSD%) < 7% researchgate.net
Reproducibility (RSD%) < 8% researchgate.net
Limit of Detection (LOD) 1.7 - 1.8 ppb researchgate.net
Limit of Quantification (LOQ) 5.8 - 6.3 ppb researchgate.net

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is the cornerstone of modern metabolite analysis due to its unparalleled sensitivity and specificity. Different MS-based strategies are employed depending on the research goal, from broad screening to precise quantification.

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which is critical for untargeted metabolomics. frontiersin.orgresearchgate.net This discovery-driven approach aims to measure as many metabolites as possible in a sample without a preconceived list of targets. researchgate.netnih.gov

In the context of homovanillic acid sulfate, untargeted metabolomics using techniques like HPLC-ESI-QTOF-MS has been instrumental in identifying it as a circulating metabolite whose levels change in response to various stimuli. nih.govacs.org This approach is powerful for generating new hypotheses and identifying potential biomarkers. For instance, studies have used untargeted HRMS to link homovanillic acid sulfate to the metabolism of dietary plant extracts, to disease states like neuroblastoma, and to metabolic stress. frontiersin.orgnih.govfrontiersin.org

Table 3: Research Findings on Homovanillic Acid Sulfate Using Untargeted HRMS

Study ContextAnalytical PlatformBiological MatrixKey Finding Regarding Homovanillic Acid SulfateReference(s)
Dietary Intervention HPLC-ESI-QTOF-MSHuman PlasmaDetected as a common circulating metabolite after intake of Lippia citriodora and Olea europaea extracts. nih.govacs.org researchgate.netnih.govacs.org
Neuroblastoma LC-HRMSHuman PlasmaFound to be overexpressed in patients with metastatic neuroblastoma compared to controls. frontiersin.org frontiersin.org
COVID-19 LC-MS/MSHuman PlasmaLevels were found to be lower in SARS-CoV-2 infected subjects, decreasing further with disease severity. frontiersin.org frontiersin.org
Apple Intake Not SpecifiedUrineElevated levels observed in urine following apple consumption. nih.gov nih.gov

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and fragmented to produce a unique spectrum of product ions. This process is invaluable for both confirming the chemical structure of an analyte and for its highly selective quantification. acs.orgusask.ca

For structural elucidation, the fragmentation pattern of the homovanillic acid sulfate precursor ion is compared against known patterns or theoretical fragmentation pathways to confirm its identity. acs.org

For quantification, a targeted approach called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is often used. In this mode, the mass spectrometer is set to detect one or more specific fragmentation events (the transition from a precursor ion to a product ion). This is an exceptionally selective and sensitive method for quantifying low-abundance analytes like homovanillic acid sulfate in complex biological samples such as low-density lipoprotein (LDL) fractions. nih.govbjbms.org

Table 4: Tandem MS (MS/MS) Parameters for Homovanillic Acid Sulfate Quantification

ParameterValueDescriptionReference(s)
Precursor Ion (Q1) m/z 261.1The mass-to-charge ratio of the deprotonated homovanillic acid sulfate molecule [M-H]⁻. acs.orgnih.govlenus.ie
Product Ion 1 (Q3) m/z 181.0A major fragment ion used for quantification. acs.orgnih.govlenus.ie
Product Ion 2 (Q3) m/z 137.0A secondary fragment ion used for confirmation. acs.orgnih.govlenus.ie
Collision Energy -15 to -30 VThe energy applied to induce fragmentation of the precursor ion. acs.orgnih.govlenus.ie

Electrochemical Methods (e.g., Voltammetry) for Research Applications

Electrochemical methods, particularly voltammetry, have emerged as sensitive and effective techniques for the quantification of homovanillic acid (HVA) in research settings. These methods are based on the electrochemical oxidation of HVA at the surface of an electrode, generating a measurable current that is proportional to its concentration. mdpi.com Techniques such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV) are frequently employed, offering high sensitivity and selectivity. mdpi.com

The performance of voltammetric methods is highly dependent on the type of electrode used and the experimental conditions, such as the pH of the supporting electrolyte. mdpi.com Unmodified electrodes, like pencil graphite (B72142) electrodes (PGEs), have been successfully used for HVA determination. mdpi.com In one study, a PGE was used with DPV to achieve a detection limit of 0.384 µM for HVA in a Britton-Robinson buffer at pH 2.0. mdpi.com The method demonstrated a linear relationship between peak current and HVA concentration in the range of 1.0 µM to 50 µM. mdpi.com

To enhance sensitivity and selectivity, various modified electrodes have been developed. These modifications aim to improve the electrocatalytic activity towards HVA oxidation and to distinguish its signal from interfering substances commonly found in biological samples. researchgate.netmdpi.com For instance, screen-printed carbon electrodes (SPCEs) have been used for the determination of HVA, among other tumor biomarkers. researchgate.net Another approach involves modifying a glassy carbon electrode with a polymeric film of Alizarin Red S, which showed excellent electrocatalytic activity for HVA oxidation. researchgate.net A highly selective implantable electrochemical fiber sensor based on a molecularly imprinted polymer was recently developed for real-time in vivo monitoring of HVA, demonstrating high accuracy and a detection sensitivity of 410 pA·nM⁻¹. acs.org

The choice of the voltammetric technique and electrode material allows for the tailoring of the analytical method to meet specific research requirements, such as the desired detection limit and the complexity of the sample matrix. mdpi.comresearchgate.net

Table 1: Performance of Various Voltammetric Methods for Homovanillic Acid (HVA) Quantification

Electrode TypeVoltammetric MethodLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Pencil Graphite Electrode (PGE)DPV1.0 - 500.384 mdpi.com
Screen-Printed Carbon Electrode (SPCE)DPV0.2 - 1000.8 researchgate.net
Carbon Paste Electrode with Ni-ZnO NanoparticlesDPV3.96 - 38.31.01 researchgate.net
Urea-Derivative-Modified Graphite ElectrodeDPV9.97 - 235N/A (Lowest detected concentration: 19.9 µM) mdpi.com
Molecularly Imprinted Polymer Fiber SensorDPV0.01 - 2N/A (Sensitivity: 410 pA·nM⁻¹) acs.org

Sample Preparation and Matrix Considerations for Research Studies

The stability of Homovanillic Acid (HVA) and its sulfate conjugate in biological matrices is critical for accurate quantification. Proper handling and storage procedures are essential to prevent degradation and ensure the integrity of the analyte.

Cerebrospinal Fluid (CSF): CSF is a crucial biofluid for assessing central nervous system dopamine (B1211576) metabolism, where HVA levels are often measured. hmdb.ca Given that CSF sample volumes are often limited, methods are optimized for small quantities, typically ranging from 25 to 500 µL. nih.gov For metabolomics studies, which would include HVA sulfate, sample preparation often involves protein precipitation and extraction using organic solvents. Common methods include mixing CSF with a cold methanol (B129727)/chloroform mixture (e.g., Folch or Bligh & Dyer methods) or methanol followed by methyl-tert-butyl ether (MTBE) to separate metabolites into aqueous and organic phases. nih.gov After collection, CSF samples should be centrifuged to remove any cellular debris and immediately frozen, preferably at -80°C, to ensure long-term stability of metabolites. nih.gov

Plasma: For plasma analysis, the choice of anticoagulant can be important. Studies comparing EDTA and heparin tubes have found that while both are viable, heparin may be preferred as it avoids potential interference from the anticoagulant itself in certain analytical platforms like NMR metabolomics. researchgate.netnih.gov Plasma sample stability is highly dependent on temperature. Significant changes in metabolite profiles, including choline (B1196258) compounds, can occur within 2.5 hours at room temperature. researchgate.netnih.gov Therefore, samples should be processed promptly after collection. For short-term storage (up to 7 days), -20°C is adequate, but for longer periods, storage at -80°C is strongly recommended to maintain sample integrity. researchgate.netnih.gov Long-term storage at -80°C for up to 2.5 years has been shown to have a negligible impact on the metabolic profile. researchgate.netnih.gov Repeated freeze-thaw cycles should be avoided, with a maximum of three cycles suggested to prevent significant degradation of analytes. researchgate.net

Urine: Urine samples require careful handling to prevent bacterial contamination and degradation of analytes. For 24-hour urine collections, refrigeration during the collection period is necessary. testcatalog.orgtestcatalog.org If a preservative is not used at the start of the collection, it should be added within 4 hours of collection completion. testcatalog.orgtestcatalog.org The pH of the urine should be maintained between 4.5 and 8; a pH above 8 may indicate bacterial contamination, rendering the sample unsuitable for analysis. testcatalog.orgtestcatalog.org For the analysis of sulfate specifically, urine samples are stable for up to 14 days when refrigerated or frozen. testcatalog.orgquestdiagnostics.com Studies on HVA stability in urine have shown that it is stable in dried filter paper spots when stored at 4°C or lower, but degrades at room temperature. nih.gov

Table 2: Recommended Storage Conditions for Biological Samples for HVA Sulfate Analysis

Biological MatrixShort-Term StorageLong-Term StorageKey Handling ConsiderationsReferences
Cerebrospinal Fluid (CSF)-20°C-80°CProcess immediately; use methods suitable for small volumes. nih.govnih.gov
Plasma-20°C (up to 7 days)-80°CProcess within 2.5 hours of collection; avoid more than 3 freeze-thaw cycles. researchgate.netnih.gov
UrineRefrigerated (≤14 days)Frozen (≤14 days)Refrigerate during collection; use preservatives if not analyzed promptly; monitor pH. testcatalog.orgquestdiagnostics.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of HVA. However, due to the low volatility and polar nature of HVA, which contains both a carboxylic acid and a phenolic hydroxyl group, direct analysis by GC is not feasible. gcms.cz Derivatization is a mandatory sample preparation step to convert HVA into a more volatile and thermally stable form suitable for GC analysis. gcms.czresearchgate.net This process also improves peak shape and enhances detector response. gcms.cz

The most common derivatization strategy for compounds with active hydrogen atoms, like HVA, is silylation. colostate.edu This involves replacing the active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. researchgate.netnih.gov A widely used reagent for this purpose is bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like 1% trimethylchlorosilane (TMCS). researchgate.net The reaction involves treating the dried sample extract with the BSTFA/TMCS reagent and pyridine, followed by incubation to form the di-TMS derivative of HVA. researchgate.net This method is robust and has been successfully applied in routine quantitative analysis of HVA in urine. researchgate.netnih.gov

Another category of derivatization is alkylation, which includes esterification of the carboxylic acid group. gcms.cz While silylation is generally more comprehensive for molecules like HVA with multiple functional groups, esterification can be a targeted approach. For instance, trimethylsilyl diazomethane (B1218177) (TMSD) has been considered for the methylation of the carboxylic acid group, though silylating agents like BSTFA are often preferred for their ability to derivatize both the carboxyl and hydroxyl groups simultaneously. colostate.eduresearchgate.net The choice of derivatization reagent is critical and depends on the specific requirements of the analysis and the functional groups present in the molecule. gcms.cz

Table 3: Common Derivatization Reagents for GC-MS Analysis of HVA

Reagent ClassSpecific Reagent(s)Target Functional Group(s)Resulting DerivativeReferences
Silylation AgentsBis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)Carboxyl (-COOH) and Hydroxyl (-OH)Trimethylsilyl (TMS) ester and ether researchgate.netcolostate.edu
Alkylation AgentsTrimethylsilyl diazomethane (TMSD)Carboxyl (-COOH)Methyl ester researchgate.net

Future Research Directions and Open Questions

Further Elucidation of Specific Sulfotransferase Isoforms in Different Tissues and Cell Types in Animal Models.

The biotransformation of HVA to its sulfated form is catalyzed by sulfotransferase (SULT) enzymes. However, the specific SULT isoforms responsible for this reaction in various tissues and cell types are not fully characterized. Future research should focus on identifying and quantifying the activity of these specific isoforms in animal models.

Studies in mice have begun to map the tissue distribution of various SULT isozymes. For instance, SULT1A1 is the most abundant isoform in the adult human liver, while SULT1A3 is found in high concentrations in the small and large intestine and is known for its high catalytic efficiency toward dopamine (B1211576). nih.govnih.gov Mouse Sult1a1 shares many substrates with human SULT1A1, and mouse Sult1d1 is also capable of conjugating catecholamines. nih.gov Research has demonstrated the sulfation of homovanillic acid in the liver, small intestine, and brain of rats and monkeys. nih.gov

Future investigations using animal models, including knockout and humanized SULT mouse strains, will be crucial. nih.gov These models will allow for the precise determination of which SULT isoforms are the primary contributors to HVA sulfate (B86663) formation in specific tissues like the brain, liver, and gastrointestinal tract. nih.govresearchgate.net Such studies will provide a clearer picture of the tissue-specific regulation of dopamine metabolism and HVA sulfate production.

Table 1: Tissue Distribution of Select Sulfotransferase Isoforms in Mice

IsoformPrimary Tissue(s) of ExpressionPotential Relevance to HVA Sulfation
Sult1a1Large Intestine, LiverShares substrates with human SULT1A1, which is abundant in the liver. nih.govnih.gov
Sult1d1Kidney, Small and Large IntestineEfficiently catalyzes the conjugation of catecholamines. nih.gov
Sult2a1/2LiverHighest expression in the liver. nih.gov
Sult3a1LiverExpression shows significant sex-dependent differences in mice. nih.gov
Sult4a1BrainPredominantly expressed in the brain. nih.gov
This table is generated based on data from mouse studies and indicates potential areas for further investigation into HVA sulfation.

Detailed Investigation of Genetic and Environmental Factors Influencing Homovanillic Acid Sulfate Levels in Research Models.

The concentration of HVA sulfate in biological fluids is likely influenced by a combination of genetic predispositions and environmental exposures. Understanding these factors is critical for establishing its utility as a biomarker.

Genetic polymorphisms in SULT genes can lead to interindividual variations in enzyme activity, which in turn could affect the levels of HVA sulfate. researchgate.net Future research should explore how specific single nucleotide polymorphisms (SNPs) in SULT genes correlate with circulating HVA sulfate concentrations in research models.

Environmental factors, particularly diet, play a significant role. HVA sulfate is a known metabolite of dietary phenolic compounds found in sources like olive oil and whole grains. hmdb.canih.gov For example, the consumption of virgin olive oil has been shown to increase the levels of HVA sulfate in low-density lipoprotein (LDL). biocrick.com Similarly, whole grain wheat intake has been associated with urinary HVA sulfate. nih.gov The gut microbiota also plays a critical role in the metabolism of dietary compounds, which can then be absorbed and sulfated by the host. uea.ac.uk

Future studies should employ research models to systematically investigate the impact of specific dietary interventions and gut microbiome compositions on HVA sulfate levels. This will help to differentiate between endogenous HVA sulfate derived from dopamine metabolism and that originating from dietary precursors.

Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics) to Understand HVA Sulfate Pathways.

A comprehensive understanding of the pathways involving HVA sulfate requires the integration of multiple "omics" technologies. Metabolomics, the large-scale study of small molecules, and proteomics, the study of proteins, are particularly relevant.

Metabolomics has been instrumental in identifying HVA sulfate in various biological samples, including blood and urine, in response to dietary intake or in disease states. lenus.ienih.govmdpi.com Proteomics can be used to quantify the expression levels of SULT enzymes and other proteins involved in dopamine metabolism and transport.

By combining these approaches, researchers can build more complete models of the HVA sulfate metabolic network. For instance, an integrated analysis could reveal correlations between the expression of specific SULT isoforms (proteomics) and the resulting levels of HVA sulfate and related metabolites (metabolomics). This could be particularly insightful in studies of diseases where dopamine metabolism is perturbed. uqam.ca The use of advanced analytical techniques like ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) is essential for the accurate quantification of these molecules. lenus.ie

Development of Novel In Vitro and In Vivo Models for Studying HVA Sulfate Dynamics.

To dissect the mechanisms of HVA sulfate formation, transport, and function, the development of more sophisticated in vitro and in vivo models is necessary.

Current in vitro models often utilize cell lines that express specific SULT isoforms to study their catalytic activity. nih.gov Future in vitro work could involve the development of co-culture systems, such as intestinal cells with liver cells, to mimic the multi-organ metabolism of HVA and its precursors. Organ-on-a-chip technology could provide a more physiologically relevant environment for these studies.

In vivo, the use of transgenic animal models with altered SULT expression will continue to be invaluable. nih.gov Furthermore, the development of novel imaging techniques to visualize the distribution of HVA sulfate in real-time within living organisms would be a significant breakthrough. Computational models that can predict the binding affinity of dopamine analogs and their metabolites to receptors and enzymes can also guide experimental studies. nih.gov

Exploration of the Functional Significance of Homovanillic Acid Sulfate beyond its Role as a Dopamine Metabolite.

While HVA sulfate is an established metabolite of dopamine, its own biological functions are largely unknown. Emerging evidence suggests that it may have roles beyond simply being an excretory product.

HVA sulfate has been identified as a potential biomarker for several conditions, including neuroblastoma, malignant pheochromocytoma, and acute kidney injury. biocrick.comcaymanchem.commedchemexpress.com Its presence in LDL particles after olive oil consumption, and its association with a lower oxidation of plasma LDL, suggests a potential role in antioxidant defense and lipid metabolism. biocrick.com Additionally, HVA sulfate has been associated with atherogenic risk states. nih.gov The parent compound of a key precursor, vanillic acid, has demonstrated anti-inflammatory and antioxidant properties in various models. nih.govnih.govmdpi.com

Future research should investigate the potential direct biological activities of HVA sulfate. For example, does it have antioxidant or anti-inflammatory properties of its own? Does it interact with cell surface receptors or intracellular signaling pathways? Studies are needed to explore its effects on various cell types, including neurons, immune cells, and endothelial cells, to uncover any novel functional significance. mdpi.com

Q & A

Basic Research Questions

Q. What standardized protocols exist for quantifying Homovanillic Acid Sulfate (HVA sulfate) in biological fluids?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with electrochemical detection is the gold standard. For urine samples, pre-treatment involves acid hydrolysis to release conjugated HVA sulfate, followed by liquid-liquid extraction using ethyl acetate. Chromatographic separation is achieved using a C18 column with a mobile phase of 0.1 M potassium phosphate buffer (pH 3.6), 0.5 mM EDTA, 16 mg/L 1-octanesulfonic acid sodium salt, and 2% methanol . Ensure calibration with deuterated internal standards (e.g., HVA-d5) to correct for matrix effects .

Q. How should Homovanillic Acid Sulfate be handled to ensure stability during storage?

  • Methodological Answer : Store lyophilized HVA sulfate sodium salt at -20°C in airtight, light-protected containers. For aqueous solutions, adjust pH to 4–5 and store at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles, as sulfated metabolites are prone to hydrolysis under acidic or enzymatic conditions .

Q. What are the critical safety considerations when working with HVA sulfate in laboratory settings?

  • Methodological Answer : Refer to OSHA HCS guidelines:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • In case of accidental exposure, rinse affected areas with water for 15 minutes and consult safety data sheets for emergency protocols .
  • Avoid environmental release; neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve analytical interference between Homovanillic Acid Sulfate and 5-Hydroxyindoleacetic Acid (5-HIAA) in cerebrospinal fluid?

  • Methodological Answer : Use ion-exchange chromatography (e.g., diethylaminoethyl cellulose columns) to pre-fractionate samples. HVA sulfate elutes at 0.3 M NaCl, while 5-HIAA requires higher ionic strength (>0.5 M NaCl). Validate separation via spiked recovery experiments and confirm with tandem mass spectrometry (LC-MS/MS) .

Q. What experimental designs are optimal for distinguishing endogenous HVA sulfate from dietary sources (e.g., olive oil) in metabolomic studies?

  • Methodological Answer :

  • Controlled Diet : Implement a 48-hour polyphenol-free diet prior to sample collection to minimize confounding dietary HVA sulfate .
  • Isotope Tracing : Adminstrate 13C^{13}\text{C}-labeled tyrosine to track dopamine metabolism pathways in vivo, allowing differentiation of endogenous vs. exogenous HVA sulfate .

Q. How do researchers reconcile contradictory data on HVA sulfate’s stability in different biological matrices?

  • Methodological Answer : Conduct matrix-specific stability studies:

MatrixStability (4°C)Stability (-80°C)Key Degradation Factor
Plasma24 hours6 monthsEnzymatic sulfatase
Urine48 hours12 monthspH fluctuation
CSF12 hours3 monthsOxidative stress
  • Use protease inhibitors (e.g., AEBSF) in plasma and 0.1% ascorbic acid in CSF to stabilize sulfated metabolites .

Q. What advanced normalization strategies address batch effects in large-scale HVA sulfate metabolomics datasets?

  • Methodological Answer : Apply quantile normalization followed by variance-stabilizing log2 transformation. Use pooled quality control (QC) samples injected at regular intervals to correct for instrumental drift. For longitudinal studies, mixed-effects models should account for intra-subject variability .

Synthesis and Characterization

Q. What are the challenges in synthesizing deuterated Homovanillic Acid Sulfate (e.g., HVA-d5 sulfate) for use as internal standards?

  • Methodological Answer :

  • Synthesis Route : Catalytic deuteration of vanillin precursors followed by sulfation using sulfur trioxide-pyridine complex.
  • Purity Validation : Confirm isotopic purity (≥98%) via 1H^1\text{H}-NMR absence of proton signals and LC-HRMS (Q-TOF) with mass accuracy <2 ppm .

Applications in Neuroscience

Q. How does HVA sulfate’s pharmacokinetic profile influence its utility as a dopamine metabolism marker in neuropsychiatric disorders?

  • Methodological Answer :

  • Half-Life : ~2 hours in plasma, necessitating timed sampling post-neurostimulation.
  • Blood-Brain Barrier : HVA sulfate crosses via organic anion transporters (OAT3); measure paired CSF/plasma ratios to assess central vs. peripheral dopamine turnover .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.